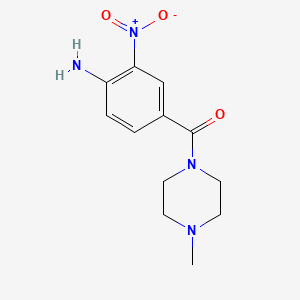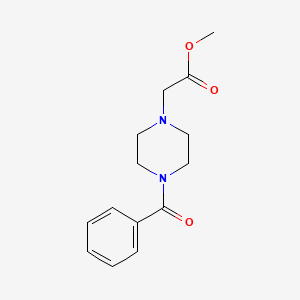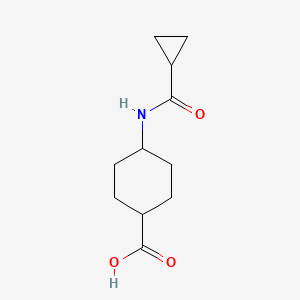
4-Cyclopropaneamidocyclohexane-1-carboxylic acid
説明
4-Cyclopropaneamidocyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1184684-27-2 . It has a molecular weight of 211.26 . The IUPAC name for this compound is 4-[(cyclopropylcarbonyl)amino]cyclohexanecarboxylic acid .
Molecular Structure Analysis
The Inchi Code for 4-Cyclopropaneamidocyclohexane-1-carboxylic acid is 1S/C11H17NO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Ethylene Precursor in Plants
One major application of cyclopropane derivatives is in plant biology, where compounds such as 1-aminocyclopropane-1-carboxylic acid (ACC) serve as ethylene precursors. Ethylene is a critical plant hormone involved in various physiological processes. Research indicates that labeled ACC, when administered to light-grown wheat leaves, is converted into a nonvolatile metabolite identified as 1-(malonylamino)cyclopropane-1-carboxylic acid, confirming its role in ethylene biosynthesis and signaling pathways Hoffman, Yang, & McKeon, 1982.
Biological Activities and Total Synthesis
Cyclopropane-containing compounds exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. The total synthesis and characterization of these compounds, including strategies for their isolation from plants and microorganisms, are crucial for understanding their potential applications in pharmaceuticals and agronomy. The versatility of these compounds underscores their significance in natural product chemistry and drug development Coleman & Hudson, 2016.
Chemical Synthesis and Material Science
Cyclopropane rings serve as essential intermediates in organic synthesis, facilitating the construction of complex molecular architectures. For instance, donor-acceptor cyclopropane ring-opening cyclizations are recognized for their ability to generate carbocyclic and heterocyclic scaffolds. Such reactions highlight the role of cyclopropanes in synthesizing natural products and exploring new pathways in organic chemistry Cavitt, Phun, & France, 2014.
Additionally, cyclopropane and cyclohexene derivatives are instrumental in the development of polymers and materials. For example, the ring-opening polymerization of cyclohexene oxide with various anhydrides demonstrates the utility of these compounds in producing poly(ester-co-ether)s with potential applications in biodegradable plastics and other functional materials Nejad, van Melis, Vermeer, Koning, & Duchateau, 2012.
Safety And Hazards
特性
IUPAC Name |
4-(cyclopropanecarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLDBTPGLAZMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropaneamidocyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




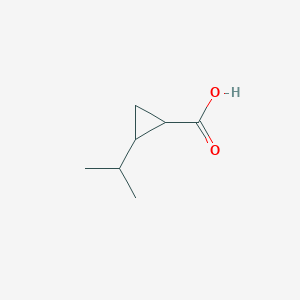
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
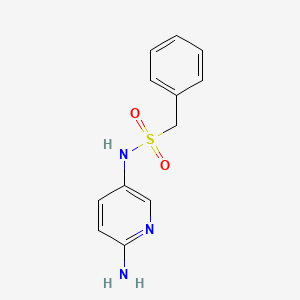
![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)
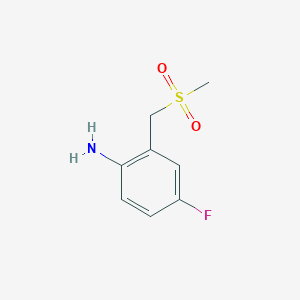
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)
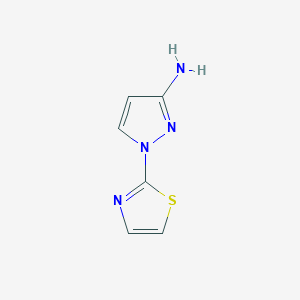
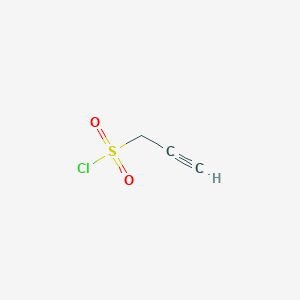

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)

